molecular formula C18H22N2O4 B2925941 Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859858-84-7

Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2925941
CAS No.: 859858-84-7
M. Wt: 330.384
InChI Key: BFKAJHUKOGXELP-UHFFFAOYSA-N
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Description

Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are characterized by their benzopyrone structure, which is a fused benzene and pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate typically involves the following steps:

    Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

    Chemical Reactions Analysis

    Types of Reactions: Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    • Oxidation: The chromen-4-yl moiety can be oxidized to form quinones.

    • Reduction: The compound can be reduced to form hydroxyl derivatives.

    • Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    • Substitution: Nucleophiles such as amines and halides can be used, often in the presence of a base or acid catalyst.

    Major Products Formed:

    • Oxidation: Quinones and other oxidized derivatives.

    • Reduction: Hydroxylated derivatives.

    • Substitution: Substituted piperazines.

    Scientific Research Applications

    Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate has several scientific research applications:

    • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

    • Biology: It can be used as a probe in biological studies to understand cellular processes.

    • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    • Industry: It can be used in the development of new materials and chemical processes.

    Comparison with Similar Compounds

    • Coumarin: The parent compound from which Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate is derived.

    • 4-Methylumbelliferyl acetate: A closely related compound with similar structural features.

    • 7-Acetoxy-4-methyl-chromen-2-one: Another derivative of coumarin with similar properties.

    Uniqueness: this compound is unique due to its specific structural modifications, which can impart different biological and chemical properties compared to its closely related analogs.

    Properties

    IUPAC Name

    ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H22N2O4/c1-3-23-18(22)20-8-6-19(7-9-20)12-14-11-17(21)24-16-10-13(2)4-5-15(14)16/h4-5,10-11H,3,6-9,12H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BFKAJHUKOGXELP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H22N2O4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    330.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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